![molecular formula C18H21N3OS B4832224 N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea](/img/structure/B4832224.png)
N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea
Overview
Description
N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea, also known as MPTU, is a chemical compound that has been widely used in scientific research for its unique properties. MPTU is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea has been shown to inhibit the activity of tyrosinase by binding to the active site of the enzyme. It has also been shown to inhibit the activity of various other enzymes involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea has a range of biochemical and physiological effects. It has been shown to inhibit the production of melanin, making it a potential treatment for hyperpigmentation disorders. N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. Additionally, N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in various biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea in lab experiments is its unique properties. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Additionally, N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea is relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of using N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea in lab experiments is its potential toxicity. While N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea has been shown to be relatively safe in cell culture experiments, its toxicity in vivo is not well understood. Additionally, N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research involving N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea. One potential area of research is investigating its potential as a treatment for hyperpigmentation disorders. Additionally, N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea may have potential as a treatment for various inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea and its potential applications in various biological processes.
Scientific Research Applications
N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea has been widely used in scientific research for its unique properties. It has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in the production of melanin. N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea has also been shown to have anti-inflammatory properties and has been used in studies investigating the role of inflammation in various diseases. Additionally, N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea has been used as a tool to investigate the role of oxidative stress in various biological processes.
properties
IUPAC Name |
1-[(4-morpholin-4-ylphenyl)methyl]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c23-18(20-16-4-2-1-3-5-16)19-14-15-6-8-17(9-7-15)21-10-12-22-13-11-21/h1-9H,10-14H2,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRZTFGZLRTWDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=S)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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